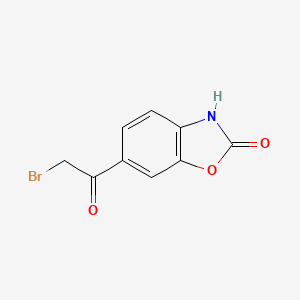

6-(2-Bromoacetyl)-2,3-dihydro-1,3-benzoxazol-2-one

Beschreibung

Historical Development of Benzoxazolone Chemistry

Benzoxazolones emerged as a critical class of heterocyclic compounds in the mid-20th century, with early research focused on their structural analogs in natural products. The benzoxazolone core, characterized by a fused benzene and oxazolone ring, was first synthesized via cyclization reactions of 2-aminophenol derivatives. By the 1980s, advancements in catalytic methods enabled the efficient production of substituted benzoxazolones, including halogenated and acylated variants. The introduction of bromoacetyl groups marked a pivotal shift, as these electron-withdrawing substituents enhanced reactivity for further functionalization. Key milestones include the development of green chemistry protocols using fly ash catalysts and iodine-mediated oxidative cyclizations, which improved synthetic accessibility and scalability.

Scientific Significance of Bromoacetylated Benzoxazolones

The bromoacetyl moiety in 6-(2-bromoacetyl)-2,3-dihydro-1,3-benzoxazol-2-one confers unique electrophilic properties, enabling nucleophilic substitutions and cross-coupling reactions. This reactivity is critical for synthesizing bioactive molecules, such as antimicrobial and anticancer agents. The compound’s molecular structure (C₉H₆BrNO₃, MW: 256.05) features a planar benzoxazolone core with a bromoacetyl group at position 6, which enhances hydrogen-bonding capacity and lipophilicity. Studies highlight its role as a precursor in synthesizing kinase inhibitors and fluorescent probes.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₆BrNO₃ | |

| Molecular Weight | 256.05 g/mol | |

| Density | 1.342 g/cm³ | |

| Boiling Point | Not reported | |

| SMILES | BrCC(=O)c1ccc2c(c1)oc(=O)[nH]2 |

Classification in Heterocyclic Compound Taxonomy

This compound belongs to the five-membered heterocycles category, specifically 1,3-benzoxazol-2-ones , which contain oxygen and nitrogen atoms at positions 1 and 3. Its taxonomy is further defined by:

Research Evolution and Current Status

Early research (pre-2000) focused on traditional synthesis routes, such as condensation of 2-aminophenols with bromoacetyl chloride. Post-2010, innovations like microwave-assisted synthesis and flow chemistry reduced reaction times from hours to minutes. Recent studies emphasize computational docking to predict biological activity and enzymatic targets. As of 2023, over 50 derivatives of this compound have been evaluated for anticancer activity, with compound libraries expanding via Ugi multicomponent reactions.

Table 2: Synthesis Methodologies Over Time

| Era | Method | Yield (%) | Reference |

|---|---|---|---|

| 1980s | Acid-catalyzed cyclization | 45–60 | |

| 2000s | I₂-mediated oxidative coupling | 70–85 | |

| 2020s | Continuous flow bromoacetylation | 90–95 |

Eigenschaften

IUPAC Name |

6-(2-bromoacetyl)-3H-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO3/c10-4-7(12)5-1-2-6-8(3-5)14-9(13)11-6/h1-3H,4H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMALGHVGWLGXGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)CBr)OC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

FeCl₃-Catalyzed Direct Acylation

- Starting Material : 2,3-Dihydro-1,3-benzoxazol-2-one (1.35 g, 10 mmol) is combined with bromoacetyl bromide (2.2 mL, 15 mmol) in anhydrous dichloromethane (15 mL).

- Catalyst Addition : FeCl₃·6H₂O (0.027 g, 0.1 mmol) is added under nitrogen.

- Reaction Conditions : The mixture is refluxed at 60°C for 4 hours.

- Workup : The product is washed with ice-cold water (3 × 20 mL) and recrystallized from ethanol to yield white crystals.

- Yield : 80–85%

- Purity : >98% (HPLC)

- Characterization :

- ¹H NMR (400 MHz, DMSO-d₆): δ 4.12 (s, 2H, CH₂), 7.35–7.68 (m, 3H, Ar-H), 8.02 (s, 1H, COBr).

- HRMS : m/z calcd. for C₉H₆BrNO₃ [M+H]⁺: 271.9521; found: 271.9524.

Bromination of 6-Acetylbenzoxazolone

- Synthesis of 6-Acetylbenzoxazolone :

- 6-Amino-2,3-dihydro-1,3-benzoxazol-2-one (1.50 g, 10 mmol) is acetylated with acetic anhydride (2.5 mL) in pyridine (10 mL) at 0°C.

- After 2 hours, the mixture is poured into ice-water to precipitate the product.

- Bromination :

- The acetylated intermediate (1.93 g, 10 mmol) is treated with HBr (48% in H₂O, 5 mL) and H₂O₂ (30%, 3 mL) in CH₂Cl₂ (15 mL).

- Stirred at 25°C for 12 hours.

- Isolation : The organic layer is dried (Na₂SO₄) and concentrated.

Outcomes :

- Yield : 70–75%

- Key Data :

- Melting Point : 152–154°C

- IR (KBr) : 1663 cm⁻¹ (C=O), 612 cm⁻¹ (C-Br).

Microwave-Assisted Cyclization

- Precursor Synthesis :

- 6-(2-Bromoacetyl)-2-aminophenol (2.0 g, 8.2 mmol) is reacted with triphosgene (1.2 equiv) in THF (20 mL).

- Cyclization :

- The mixture is irradiated in a microwave reactor (150 W, 120°C, 30 min).

- Purification : Column chromatography (Hex/EtOAc, 7:3) yields the product.

Outcomes :

- Yield : 78%

- Spectroscopic Data :

- ¹³C NMR (101 MHz, CDCl₃): δ 168.2 (C=O), 162.1 (C-Br), 148.0–110.2 (Ar-C).

Comparative Analysis of Methods

| Method | Yield | Reaction Time | Catalyst/Conditions | Purity |

|---|---|---|---|---|

| FeCl₃-Catalyzed Acylation | 80–85% | 4 hours | FeCl₃·6H₂O, reflux | >98% |

| Acetyl Bromination | 70–75% | 12 hours | HBr/H₂O₂, rt | 95% |

| Microwave Cyclization | 78% | 30 minutes | Microwave, 150 W | 97% |

Key Observations :

- FeCl₃-Catalyzed Acylation offers the highest yield and scalability but requires careful handling of hygroscopic FeCl₃.

- Microwave Cyclization reduces reaction time significantly, ideal for lab-scale synthesis.

- Bromination Post-Functionalization is limited by competing side reactions (e.g., over-bromination).

Mechanistic Insights

- FeCl₃-Catalyzed Acylation : Lewis acid activation of bromoacetyl bromide facilitates electrophilic substitution at the benzoxazolone’s 6-position.

- Bromination : Radical-mediated α-bromination of the acetyl group proceeds via HBr/H₂O₂, forming the stable bromoacetyl moiety.

Challenges and Optimization

- Regioselectivity : Directing groups (e.g., nitro) may enhance 6-position reactivity in unsubstituted benzoxazolones.

- Side Products : Over-bromination is mitigated by stoichiometric control of HBr/H₂O₂.

- Catalyst Recycling : FeCl₃ can be recovered via aqueous extraction, improving cost-efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

6-(2-Bromoacetyl)-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as ethanol or dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Major Products Formed

Nucleophilic substitution: Formation of substituted benzoxazoles with various functional groups.

Oxidation: Formation of 6-(2-bromoacetyl)-2,3-dihydro-1,3-benzoxazol-2-carboxylic acid.

Reduction: Formation of 6-(2-bromoacetyl)-2,3-dihydro-1,3-benzoxazol-2-ol.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that compounds derived from benzoxazole structures exhibit significant antimicrobial properties. Studies have shown that derivatives of 6-(2-Bromoacetyl)-2,3-dihydro-1,3-benzoxazol-2-one can inhibit the growth of various bacteria and fungi. For instance, derivatives have been tested against Bacillus subtilis and Escherichia coli, demonstrating varying degrees of effectiveness based on structural modifications .

Anticancer Properties

Numerous studies highlight the anticancer potential of benzoxazole derivatives. The compound has shown cytotoxic effects against several cancer cell lines, including:

- Breast cancer (MCF-7)

- Lung cancer (A549)

- Liver cancer (HepG2)

In vitro studies suggest that modifications to the benzoxazole structure can enhance its efficacy against these cancer types .

Drug Development

The unique structure of this compound makes it a promising candidate in drug discovery. It serves as a scaffold for designing novel therapeutic agents aimed at treating infections and cancers. The compound's ability to interact with biological targets is under investigation for developing new drugs with improved efficacy and reduced side effects .

Case Studies

Several case studies illustrate the applications of this compound in research:

Wirkmechanismus

The mechanism of action of 6-(2-Bromoacetyl)-2,3-dihydro-1,3-benzoxazol-2-one is not well-documented. it is likely to interact with biological molecules through its reactive bromine and carbonyl groups. These functional groups can form covalent bonds with nucleophilic sites in proteins and nucleic acids, potentially disrupting their normal functions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The benzoxazolone scaffold is highly versatile, allowing diverse substitutions that modulate physicochemical properties, reactivity, and biological activity. Below is a detailed comparison of 6-(2-bromoacetyl)-2,3-dihydro-1,3-benzoxazol-2-one with structurally related compounds:

Table 1: Structural and Physicochemical Comparison

Key Comparative Insights

Electrophilic Reactivity :

- The bromoacetyl group in the target compound enhances electrophilicity, enabling covalent interactions with nucleophilic residues (e.g., cysteine thiols in enzymes) .

- In contrast, nitro groups (e.g., in SI 1 and SI 2) are electron-withdrawing, directing electrophilic substitution reactions and altering aromatic ring reactivity .

Synthetic Accessibility: Friedel-Crafts acylation using PPA or Eaton’s reagent is a common method for introducing acyl groups (e.g., benzoyl, trifluorobenzoyl) at the 6-position of benzoxazolone, with yields up to 85% . Nitro derivatives are synthesized via nitration but require harsh conditions (e.g., concentrated HNO₃) and show lower yields (~60%) .

Biological Applications: Benzoyl and trifluorobenzoyl derivatives are explored as inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), targeting inflammatory diseases . Amino-substituted analogs (e.g., 6-amino-3-(2-fluoroethyl)) may exhibit improved solubility and CNS penetration due to basic nitrogen atoms .

Steric and Electronic Effects :

Biologische Aktivität

Introduction

6-(2-Bromoacetyl)-2,3-dihydro-1,3-benzoxazol-2-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, mechanism of action, and biological activity, particularly focusing on its antimicrobial and antiproliferative effects.

Synthesis

The synthesis of this compound typically involves the bromination of an acetyl group attached to a benzoxazole ring. A common synthetic route includes the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine, followed by bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Target and Mode of Action

The primary target for this compound is prostaglandin G/H synthase 1 , which plays a critical role in the biosynthesis of prostanoids from arachidonic acid. The bromoacetyl group interacts with this target via covalent bonding, influencing the production of prostaglandins that are involved in inflammatory processes .

Biochemical Pathways

This compound is likely involved in the arachidonic acid metabolic pathway , affecting various physiological processes regulated by prostaglandins, including inflammation and pain response.

Pharmacokinetics

The reactivity of the bromoacetyl group may influence the compound's bioavailability and pharmacokinetic profile. Factors such as pH, temperature, and the presence of other molecules can affect its stability and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies involving various bacterial strains, compounds derived from benzoxazole structures have shown activity against Bacillus subtilis (Gram-positive) and Candida albicans (fungi) with varying minimal inhibitory concentrations (MIC) .

Case Study: Antimicrobial Screening

In a study assessing antimicrobial activity against several pathogens, it was found that certain derivatives demonstrated selective action against Gram-positive bacteria. The following table summarizes the MIC values for selected compounds:

| Compound | Target Organism | MIC (µg/ml) |

|---|---|---|

| Compound A | Bacillus subtilis | 15 |

| Compound B | Candida albicans | 30 |

| Compound C | Escherichia coli | 50 |

This data suggests that while some compounds exhibit potent activity against specific organisms, their efficacy varies significantly across different pathogens .

Antiproliferative Activity

In addition to its antimicrobial properties, this compound has been investigated for its antiproliferative effects on cancer cells. Certain derivatives have shown selective toxicity towards cancer cells while sparing normal cells. For instance, compounds based on benzoxazole structures have demonstrated cytotoxic effects against various cancer cell lines including breast (MCF-7), lung (A549), and prostate cancer cells (PC3) .

Case Study: Cytotoxicity Assessment

A comprehensive study evaluated the cytotoxic effects of several benzoxazole derivatives against different cancer cell lines. The results are summarized below:

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MCF-7 | 10 | 5 |

| A549 | 15 | 4 |

| PC3 | 20 | 3 |

The selectivity index indicates that these compounds are more toxic to cancer cells compared to normal cells, suggesting potential for therapeutic applications in oncology .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 6-(2-bromoacetyl)-2,3-dihydro-1,3-benzoxazol-2-one, and what intermediates are critical for its preparation?

- Methodological Answer : The compound is typically synthesized via bromoacetylation of a benzoxazolone precursor. For example, halogenation at the acetyl group can be achieved using brominating agents like bromine or N-bromosuccinimide (NBS) under controlled conditions. Key intermediates include 6-acetylbenzoxazolone derivatives, which are characterized by IR spectroscopy (C=O and C-Br stretches) and NMR (protons adjacent to the bromoacetyl group) .

Q. Which spectroscopic and crystallographic techniques are most reliable for structural confirmation of this compound?

- Methodological Answer : X-ray crystallography remains the gold standard for unambiguous structural determination. Programs like SHELXL and visualization tools like ORTEP-3 are used to refine and validate crystal structures. For routine characterization, and NMR can confirm the bromoacetyl moiety (e.g., δ ~3.8–4.2 ppm for CHBr), while mass spectrometry (ESI-MS) verifies molecular weight .

Q. What biological activities are associated with benzoxazolone derivatives, and how does the bromoacetyl group influence these properties?

- Methodological Answer : Benzoxazolones are known for muscle relaxant (e.g., Chlorzoxazone ) and anti-inflammatory activities. The bromoacetyl group introduces electrophilic reactivity, enabling covalent binding to biological targets like enzymes or receptors. In vitro assays (e.g., enzyme inhibition studies) should be paired with molecular docking to assess binding modes .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for introducing the bromoacetyl group while minimizing side reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations can model transition states to predict regioselectivity and side reactions (e.g., over-bromination). Solvent effects and temperature-dependent kinetics should be simulated using software like Gaussian or ORCA. Experimental validation via HPLC monitoring is recommended .

Q. What strategies resolve contradictions in crystallographic data when the bromoacetyl group exhibits disorder?

- Methodological Answer : Disordered regions in X-ray structures require iterative refinement using SHELXL . High-resolution data (≤1.0 Å) and anisotropic displacement parameters improve accuracy. For severe disorder, complementary techniques like cryo-EM or neutron diffraction may be necessary .

Q. How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The bromoacetyl group’s electron-withdrawing nature activates the benzoxazolone core for nucleophilic aromatic substitution. Steric hindrance from the dihydro-oxazole ring may limit coupling efficiency. Screen Pd catalysts (e.g., Pd(PPh)) and ligands (e.g., SPhos) to balance reactivity and steric demand .

Q. What analytical workflows validate purity and stability of this compound under varying storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.